An In-depth Technical Guide to 3-Chloro-4-formylphenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-4-formylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-formylphenylboronic acid is a bifunctional organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive boronic acid moiety and a versatile formyl group on a chlorinated phenyl ring, makes it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Compound Identification and Physicochemical Properties
3-Chloro-4-formylphenylboronic acid is a white to light yellow crystalline powder.[1] Its fundamental identifiers and key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | (3-Chloro-4-formylphenyl)boronic acid | [2][3] |
| CAS Number | 452972-08-6 | [4] |
| Molecular Formula | C₇H₆BClO₃ | [2][3][5] |
| Molecular Weight | 184.38 g/mol | [5] |
| Melting Point | 210-214 °C | [5] |
| Solubility | Insoluble in water. | [5] |
| Appearance | Solid | [4][6] |
Structure:
Caption: Chemical structure of 3-Chloro-4-formylphenylboronic acid.
Synthesis Strategies
The synthesis of arylboronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. A general, illustrative pathway for the synthesis of substituted phenylboronic acids is outlined below. For 3-Chloro-4-formylphenylboronic acid, a common starting material would be a protected form of 3-chloro-4-bromobenzaldehyde.
Caption: Generalized synthetic workflow for phenylboronic acids.
A typical procedure involves the formation of a Grignard reagent from the corresponding aryl halide. This is then reacted with a trialkyl borate ester at low temperatures. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.[7] The aldehyde group must be protected during the Grignard reagent formation to prevent side reactions.[8][9]
Chemical Reactivity and Key Applications
The dual functionality of 3-Chloro-4-formylphenylboronic acid makes it a versatile reagent. The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, while the formyl group can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[10][11][12][13][14] This reaction is widely used in the synthesis of biaryls, polyolefins, styrenes, and substituted biphenyls, which are common motifs in pharmaceuticals, agrochemicals, and organic materials.[15][16][17]
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a generalized, illustrative protocol and should be adapted and optimized for specific substrates and scales.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1 equivalent), 3-Chloro-4-formylphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Other Applications
Beyond the Suzuki coupling, the unique combination of functional groups in 3-Chloro-4-formylphenylboronic acid allows for its use in:
-
Multicomponent Reactions: The aldehyde functionality can participate in reactions like the Hantzsch pyridine synthesis.[18]
-
Synthesis of Heterocycles: It serves as a precursor for various heterocyclic compounds of medicinal interest.
-
Materials Science: The ability to form extended conjugated systems through coupling reactions makes it a building block for organic electronic materials.[15][16]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-4-formylphenylboronic acid.
Hazard Identification:
Recommended Precautions:
-
Handling: Use in a well-ventilated area or under a fume hood.[19] Avoid breathing dust.[19] Avoid contact with skin and eyes.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]
-
Storage: Store in a tightly closed container in a cool, dry place.[1][19] It is recommended to store under an inert atmosphere as some boronic acids can be sensitive to air and moisture.[4][18][21][22]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[19][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19][20]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[19][20] In all cases of exposure, seek medical attention if symptoms persist.[23]
-
Conclusion
3-Chloro-4-formylphenylboronic acid is a highly valuable and versatile building block in organic chemistry and drug discovery.[24][25] Its ability to participate in robust and reliable C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the synthetic flexibility of the formyl group, ensures its continued importance in the synthesis of complex organic molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
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ChemBK. (n.d.). Boronic acid, B-(3-chloro-4-formylphenyl)-. Retrieved from [Link]
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Angene Chemical. (n.d.). Boronic acid, (2-bromo-3-pyridinyl)- | 452972-08-6. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-formylphenylboronic acid. Retrieved from [Link]
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ChemBK. (n.d.). 2-Bromopyridine-3-boronic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 3-chloro-4-formylphenylboronic acid (C7H6BClO3). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Chloro-4-Formylphenylboronic Acid. Retrieved from [Link]
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PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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